molecular formula C18H14Cl2N6O B2887824 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 433253-05-5

7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2887824
CAS No.: 433253-05-5
M. Wt: 401.25
InChI Key: PPTOXCZVXFRHLM-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core with a triazole ring and a pyrimidine ring. Key structural features include:

  • 6-position: A carboxamide group with a pyridin-2-yl moiety, contributing to hydrogen-bonding interactions.
  • 5-position: A methyl group, which may influence steric effects and metabolic stability.

Triazolo[1,5-a]pyrimidines are studied for diverse biological activities, including antimicrobial, anticancer, and receptor modulation (e.g., cannabinoid receptors) .

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N6O/c1-10-15(17(27)25-14-4-2-3-7-21-14)16(26-18(24-10)22-9-23-26)12-6-5-11(19)8-13(12)20/h2-9,16H,1H3,(H,21,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTOXCZVXFRHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Characteristics

  • Molecular Formula: C22H20Cl2N6O
  • Molecular Weight: 432.34 g/mol
  • CAS Number: Notably referenced in various studies for its potential therapeutic effects.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in anticancer applications. The following sections detail specific findings from recent research.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:

  • Cell Lines Tested:
    • HCT-116 (Colon cancer)
    • MCF-7 (Breast cancer)
    • A549 (Lung cancer)

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HCT-1166.2Induction of apoptosis via mitochondrial pathway
MCF-743.4Cell cycle arrest and apoptosis induction
A5491.05Inhibition of c-Met signaling

The compound was found to induce apoptosis in HCT-116 cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl-2, leading to Caspase 3 activation and subsequent cell death .

Mechanistic Insights

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Apoptosis Induction:
    • The compound triggers mitochondrial apoptosis by altering the expression levels of Bcl-2 family proteins.
    • Increased levels of reactive oxygen species (ROS) have also been observed, contributing to cell death.
  • Cell Cycle Arrest:
    • The compound has been shown to cause G0/G1 phase arrest in cancer cells, preventing their proliferation .
  • Kinase Inhibition:
    • Inhibitory activity against kinases such as c-Met and VEGFR-2 has been noted, which are crucial for tumor growth and angiogenesis .

Additional Biological Activities

Besides its anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity:
    • Exhibits moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 µg/mL
Escherichia coli<15 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HCT-116 Cells:
    • The study reported an IC50 value of 6.2 µM indicating potent cytotoxicity with notable apoptosis induction .
  • MCF-7 Breast Cancer Model:
    • Demonstrated significant growth inhibition at higher concentrations with a focus on cell cycle analysis revealing G0/G1 arrest .
  • A549 Lung Cancer Study:
    • Showed excellent antiproliferative activity with an IC50 value of approximately 1.05 µM, indicating its potential as a therapeutic agent against lung cancer .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights structural differences among triazolo[1,5-a]pyrimidine derivatives:

Compound Name 7-Position Substituent 6-Position Substituent Molecular Weight Key Properties/Activities Reference
Target Compound 2,4-Dichlorophenyl N-(Pyridin-2-yl)carboxamide 472.9* Not explicitly reported (inferred)
7-(4-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro... 4-Chlorophenyl N-(Pyridin-3-yl)carboxamide 472.9 Structural similarity to target
7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl N-(Unspecified aryl)carboxamide N/A Synthetic intermediate
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 3,4,5-Trimethoxyphenyl N-(p-Tolyl)carboxamide N/A Optimized for catalytic synthesis
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2,4-Dimethoxyphenyl Ethyl carboxylate N/A Lipophilic ester derivative

*Molecular weights for structurally similar compounds (e.g., ) suggest consistency despite substituent variations.

Key Observations :

  • Halogen vs. Methoxy Groups : The 2,4-dichlorophenyl group in the target compound contrasts with methoxy-substituted analogues (e.g., ). Chlorine atoms increase electronegativity and may enhance receptor binding via halogen interactions, whereas methoxy groups improve solubility .
  • Carboxamide vs. Ester : The pyridin-2-yl carboxamide in the target compound differs from ethyl carboxylates (e.g., ). Carboxamides are more polar, favoring hydrogen bonding in biological systems.

Comparison with Analogues :

  • Catalyst Use: avoids toxic catalysts, achieving high yields (80–95%) , whereas optimizes conditions with Lewis acids or organocatalysts .
  • Solvent Systems : The target compound may require polar aprotic solvents (e.g., DMF) for carboxamide formation, contrasting with aqueous conditions in .

Antimicrobial Activity :

  • 7-Unsubstituted triazolo[1,5-a]pyrimidines () exhibit antifungal and antibacterial activity, suggesting that substituents at the 7-position modulate efficacy .

Receptor Modulation :

  • reports triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor ligands. Substituents like cyclohexyl or benzyl groups influence binding affinity . The target compound’s pyridin-2-yl carboxamide may target kinase or G-protein-coupled receptors due to its hydrogen-bonding capacity.

Herbicidal Potential:

  • The dichlorophenyl group in the target compound aligns with this trend .

Physicochemical Properties and Stability

  • Thermal Stability : Nitro-substituted analogues () show stability up to 250°C, whereas carboxamides (e.g., ) may degrade at lower temperatures due to hydrogen-bonding networks .
  • Solubility : The pyridin-2-yl carboxamide in the target compound likely increases water solubility compared to ester derivatives (e.g., ), though chlorine atoms may counteract this effect .

Q & A

Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative?

The compound is synthesized via multi-component reactions (MCRs) involving 3-amino-1,2,4-triazoles, substituted aldehydes, and β-keto esters. A typical protocol involves:

  • Step 1: Condensation of 3-amino-5-methylthio-1,2,4-triazole (0.01 mol) with 2,4-dichlorobenzaldehyde (0.01 mol) in ethanol/water (1:1 v/v) under reflux.
  • Step 2: Addition of ethyl acetoacetate (0.01 mol) and TMDP (tetramethyldiamidophosphoric chloride) as a catalyst (10 mol%) at 80°C for 6–8 hours.
  • Step 3: Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization (65–78%) requires strict control of reaction stoichiometry and catalyst loading .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

Key techniques include:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., pyridin-2-yl protons at δ 8.3–8.5 ppm) and confirms carboxamide functionality.
  • X-ray crystallography: Resolves bond angles (e.g., N1–C8–N2 = 112.3°) and dihedral angles between aromatic rings (e.g., 87.03° for triazole-pyrimidine vs. dichlorophenyl) .
  • High-resolution mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 471.0521 for C₁₉H₁₄Cl₂N₆O).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazolopyrimidine synthesis?

Comparative studies show:

CatalystSolvent SystemYield (%)Purity (%)
TMDPEthanol/water7899
PiperidineEthanol6295
APTSDMF7097
TMDP is preferred due to enhanced reaction efficiency, but its toxicity requires stringent safety protocols. Microwave-assisted synthesis (30 minutes at 323 K) reduces reaction time by 75% .

Q. How should researchers resolve discrepancies in NMR data during structural elucidation?

Contradictions in proton assignments (e.g., amide NH signals at δ 10.8–11.2 ppm vs. δ 10.4 ppm) arise from dynamic effects like tautomerism. Strategies include:

  • Variable-temperature NMR: Identifies tautomeric equilibria (e.g., keto-enol shifts).
  • DFT calculations: Predicts chemical shifts (B3LYP/6-311+G(d,p)) to cross-validate experimental data .
  • H/D exchange experiments: Confirms labile protons (e.g., NH in carboxamide).

Q. What computational approaches improve the design of triazolopyrimidine derivatives with enhanced bioactivity?

Quantum mechanical modeling (e.g., Gaussian 16) enables:

  • Reaction path optimization: Identifies transition states for key steps (e.g., cyclocondensation energy barriers).
  • Docking studies: Predicts binding affinities to biological targets (e.g., kinase inhibition via π-π stacking with ATP pockets).
  • ADMET profiling: Estimates solubility (LogP = 2.8) and metabolic stability using SwissADME .

Data Contradiction Analysis

Q. Why do catalytic efficiencies vary across synthetic protocols for triazolopyrimidines?

Discrepancies arise from:

  • Solvent polarity: Ethanol/water mixtures enhance TMDP solubility vs. DMF, which may deactivate catalysts.
  • Impurity profiles: Unpurified starting materials (e.g., aldehydes with >5% moisture) reduce yields by 15–20%.
  • Crystallization conditions: Slow cooling yields larger crystals (purity >99%) vs. rapid precipitation (purity ~90%) .

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